

Application Notes: N-Mal-N-bis(PEG2-acid)

Reaction with Thiol Groups

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Compound of Interest

Compound Name: N-Mal-N-bis(PEG2-acid)

Cat. No.: B609591

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Introduction

N-Mal-N-bis(PEG2-acid) is a heterobifunctional crosslinker designed for bioconjugation and is particularly valuable in the development of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).^{[1][2][3]} Its structure features a thiol-reactive maleimide group at one end and two terminal carboxylic acid groups at the other, separated by a hydrophilic polyethylene glycol (PEG) spacer.^{[2][3][4]} This configuration allows for a two-step conjugation strategy: the maleimide group reacts specifically with sulfhydryl (thiol) groups, typically from cysteine residues in proteins or peptides, while the dual carboxylic acid moieties can be subsequently coupled to primary amines using standard carbodiimide chemistry (e.g., EDC/NHS).^{[2][3][4]}

Mechanism of Action: The Maleimide-Thiol Reaction

The conjugation of **N-Mal-N-bis(PEG2-acid)** to a thiol-containing molecule proceeds via a Michael addition reaction.^{[5][6]} In this reaction, the maleimide group acts as a Michael acceptor for the nucleophilic thiol group (specifically, the thiolate anion, S^-).^{[5][7]} This forms a stable, covalent thioether bond.^[8] The reaction is highly selective for thiols over other functional groups like amines, particularly within a pH range of 6.5 to 7.5.^{[2][7][9]} At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.^[9] Below pH 6.5, the reaction rate decreases, while above pH 7.5, the maleimide ring becomes more susceptible to hydrolysis and potential side reactions with amines (e.g., lysine residues).^[9]

Caption: Reaction of **N-Mal-N-bis(PEG2-acid)** with a thiol.

Stability of the Thioether Conjugate

While the thioether bond is generally stable, the succinimide ring formed can be susceptible to a retro-Michael reaction, leading to cleavage of the conjugate, especially in the presence of other thiols like glutathione in vivo.^{[5][10]} The stability of the conjugate can be significantly enhanced by hydrolysis of the succinimide ring to its ring-opened form, which is more resistant to cleavage.^{[5][11]} This hydrolysis can be promoted by extended incubation or by using maleimides with electron-withdrawing substituents.^{[5][10][11]} Another strategy to improve stability involves a transcyclization reaction that occurs when the conjugated cysteine is at the N-terminus of a peptide, forming a more stable thiazine structure.^{[10][12]}

Quantitative Data Summary

The efficiency and outcome of the maleimide-thiol conjugation are influenced by several factors. The following tables summarize key quantitative parameters derived from typical bioconjugation experiments.

Table 1: Reaction Conditions and Conjugation Efficiency

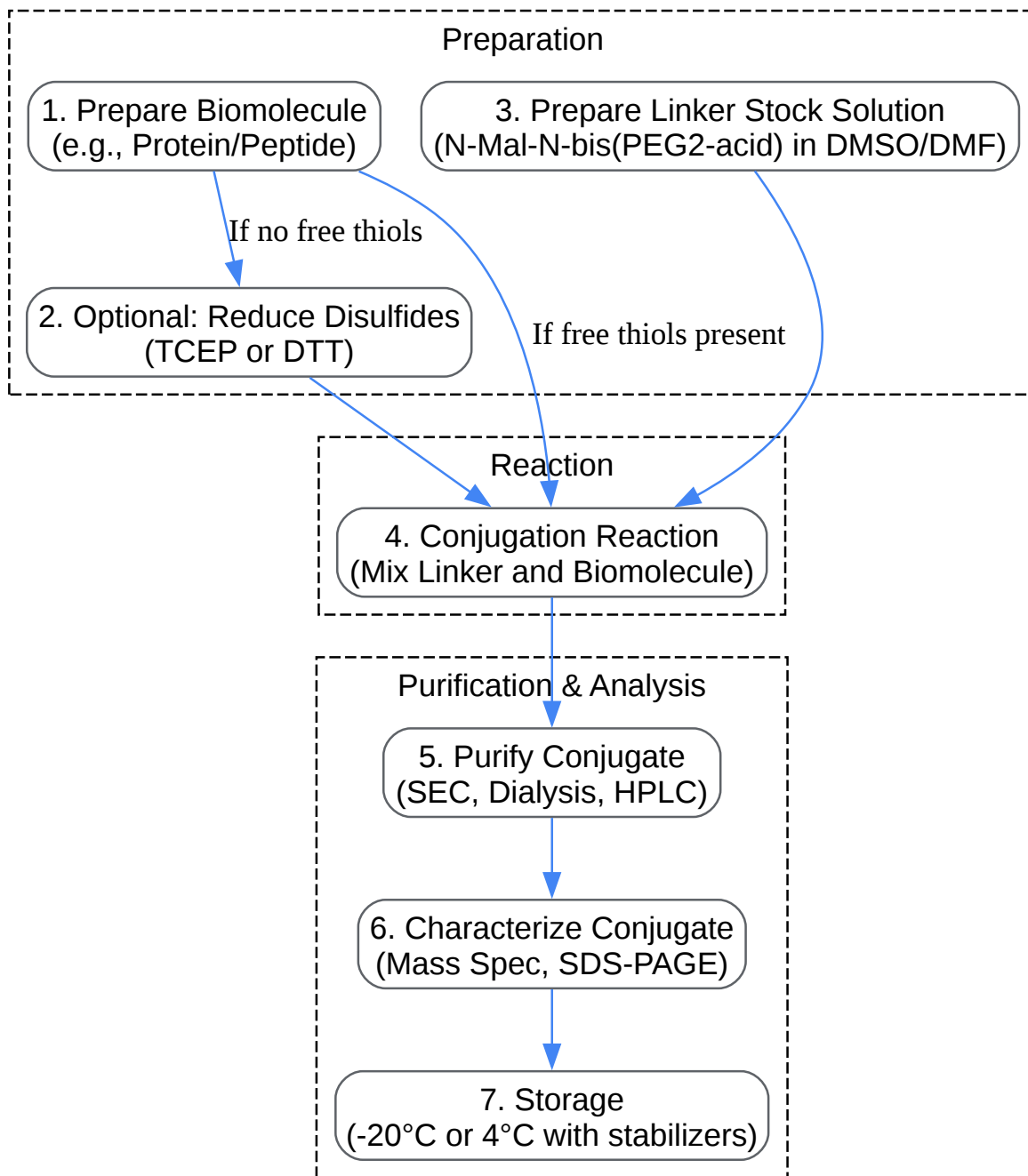
Parameter	Recommended Range	Typical Value	Outcome / Notes	Source(s)
pH	6.5 - 7.5	7.0 - 7.4	Balances thiol reactivity and maleimide stability.[9]	[9][13]
Maleimide:Thiol Molar Ratio	2:1 to 20:1	10:1 - 20:1	Excess maleimide drives the reaction. Ratio must be optimized based on steric hindrance and molecule size.[9][14]	[8][14][15]
Reaction Time	30 min - Overnight	2 hours	Shorter times may be sufficient; longer times can increase yield but also risk hydrolysis.[8]	[8][14]
Temperature	4°C to 25°C (RT)	Room Temp.	4°C is used for sensitive proteins or overnight reactions.[8]	[8]
Protein Concentration	1 - 10 mg/mL	5 mg/mL	Higher concentrations can improve reaction kinetics.[13]	[13]
Conjugation Efficiency	50% - >90%	58% - 84%	Highly dependent on the specific	[8][14][16]

biomolecule and
optimization of
reaction
conditions.[8][14]

Table 2: Stability of Maleimide-Thiol Adducts

Condition	Adduct Type	Stability Characteristic	Significance	Source(s)
Physiological pH	Succinimidyl Thioether	Susceptible to retro-Michael reaction and thiol exchange.	Potential for in-vivo cleavage, reducing efficacy.	[5][10]
Post-conjugation Hydrolysis	Ring-opened Adduct	Highly stabilized against cleavage. Half-lives of over two years reported.	Intentional hydrolysis can be performed to ensure in-vivo stability.	[5][11]
N-terminal Cysteine Conjugate	Thiazine Structure	Markedly slower degradation and >20x less susceptible to glutathione adduct formation compared to thioether.	Provides a highly stable alternative for peptide/protein conjugation.	[12]

Experimental Protocols



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Caption: General workflow for maleimide-thiol conjugation.

Protocol 1: Conjugation of N-Mal-N-bis(PEG2-acid) to a Thiol-Containing Protein

This protocol provides a general method for labeling proteins with free cysteine residues.

1. Materials and Reagents

- Thiol-containing protein or peptide
- **N-Mal-N-bis(PEG2-acid)**
- Reaction Buffer: 100 mM Phosphate Buffer (or HEPES, Tris) with 1-5 mM EDTA, pH 7.0-7.5. Degas buffer before use by vacuum or by bubbling with nitrogen/argon.[9][13]
- Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
- Solvent for Linker: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[13]
- Quenching Reagent (Optional): L-cysteine or 2-Mercaptoethanol.
- Purification equipment: Size-Exclusion Chromatography (SEC) column (e.g., G-25), dialysis cassette, or HPLC system.

2. Reagent Preparation

- Protein Solution: Prepare the protein at a concentration of 1-10 mg/mL in the degassed Reaction Buffer.[13]
- Linker Stock Solution: Immediately before use, dissolve **N-Mal-N-bis(PEG2-acid)** in a minimal amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[7][17]

3. Disulfide Bond Reduction (Optional) If your protein's cysteine residues are involved in disulfide bonds, they must be reduced to generate free thiols.

- Add a 10-100x molar excess of TCEP to the protein solution.[7][17]
- Incubate at room temperature for 20-60 minutes.[7][9][17]

- Note: If using DTT, it must be removed via a desalting column or buffer exchange before adding the maleimide reagent, as its thiol groups will compete in the reaction.^{[7][17]} TCEP does not contain thiols and does not need to be removed.

4. Conjugation Reaction

- Add the **N-Mal-N-bis(PEG2-acid)** stock solution to the protein solution to achieve the desired molar ratio. A starting point of 10-20 moles of maleimide per mole of protein is common but should be optimized.^[15]
- Mix gently. If the solution is oxygen-sensitive, flush the reaction vial with an inert gas (nitrogen or argon) before sealing.^[13]
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C.^[15] Protect from light if any components are light-sensitive.

5. Quenching (Optional) To stop the reaction and consume any excess maleimide, a quenching reagent can be added.

- Add a small molecule thiol like L-cysteine to the reaction mixture at a concentration sufficient to react with the remaining maleimide.
- Incubate for an additional 15-30 minutes.

Protocol 2: Purification of the Conjugate

Excess crosslinker and reaction byproducts must be removed from the final conjugate.

1. Method Selection

- Size-Exclusion Chromatography (SEC) / Gel Filtration: The most common method. Use a desalting column (e.g., Zeba™ Spin or PD MiniTrap™ G-25) with an appropriate molecular weight cutoff (MWCO) to separate the larger protein conjugate from the smaller, unreacted linker.^[18]
- Dialysis: Effective for removing small molecules, but can be slower. Dialyze against a suitable buffer (e.g., PBS), performing several buffer changes.

- High-Performance Liquid Chromatography (HPLC): Provides high-resolution purification, suitable for applications requiring very high purity.

2. General SEC Protocol

- Equilibrate the SEC column with a suitable buffer (e.g., PBS).
- Load the (quenched) conjugation reaction mixture onto the column.
- Elute the sample with the equilibration buffer, collecting fractions.
- The protein conjugate will typically elute first in the void volume. Monitor the elution using UV absorbance at 280 nm.

Protocol 3: Characterization of the Conjugate

Confirming successful conjugation and determining the degree of labeling is critical.

1. Mass Spectrometry (MS)

- Purpose: To confirm the covalent addition of the linker and determine the drug-to-antibody ratio (DAR) or linker-to-protein ratio.[\[19\]](#)
- Method: Liquid chromatography-mass spectrometry (LC-MS) analysis of the intact conjugate is performed. The mass of the final conjugate will be the mass of the protein plus the mass of each added linker molecule (488.49 Da for **N-Mal-N-bis(PEG2-acid)**). Deconvolution of the resulting mass spectrum can reveal the distribution of species (e.g., protein with 0, 1, 2, etc. linkers attached).[\[20\]](#)[\[21\]](#)

2. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

- Purpose: To visually confirm an increase in molecular weight.
- Method: Run samples of the unconjugated protein and the purified conjugate on an SDS-PAGE gel. The conjugated protein should exhibit a slight upward shift in its band position compared to the unconjugated protein, indicating an increase in mass.

3. Determination of Degree of Labeling (DOL)

- For conjugates where the attached molecule has a distinct absorbance, the DOL can be calculated using UV-Vis spectrophotometry and the Beer-Lambert law.[15] Since **N-Mal-N-bis(PEG2-acid)** itself does not have a strong chromophore, this method is more applicable after the acid groups have been used to attach a dye or drug. For direct determination, MS is the preferred method.[20]

4. Storage of the Final Conjugate

- For short-term storage (up to 1 week), keep the conjugate at 2-8°C, protected from light.[15][17]
- For long-term storage (up to a year), add stabilizers like 5-10 mg/mL BSA and an antimicrobial agent like 0.01-0.03% sodium azide.[15][17] Alternatively, add glycerol to a final concentration of 50% and store at -20°C.[15][17]

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